CAS Number | 111470-99-6 |
Product Name | Amlodipine besylate |
IUPAC Name | benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
Molecular Formula | C20H25ClN2O5.C6H6O3S |
Molecular Weight | 567.1 g/mol |
InChI | InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9) |
InChI Key | ZPBWCRDSRKPIDG-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O |
Synonyms | Amlodipine, Amlodipine Besylate, Amlodipine Maleate, Amlodipine Maleate (1:1), Amlodipine, (+-)-Isomer, Amlodipine, (+-)-Isomer, Maleate (1:1), Amlodipine, (R)-Isomer, Amlodipine, (S)-Isomer, Maleate (1:1), Amlodis, Amlor, Astudal, Istin, Norvasc |
Canonical SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O |
Introduction:
Amlodipine besylate is a calcium channel blocker that is widely used in the treatment of hypertension and angina pectoris. This paper aims to provide an overview of amlodipine besylate, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Definition and background:
Amlodipine besylate is a dihydropyridine calcium antagonist that selectively blocks the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. It is commonly prescribed as an antihypertensive drug or a drug for treating angina pectoris. Amlodipine besylate was first developed by Pfizer and initially approved by the FDA in 1992.
Physical and Chemical Properties:
Amlodipine besylate is a white to off-white crystalline powder that is slightly soluble in water. It has a molecular weight of 567.1 g/mol and a melting point of 199-201°C. The chemical formula for amlodipine besylate is C20H25ClN2O5∙C6H6O3S.
Synthesis and Characterization:
Amlodipine besylate is synthesized by reacting amlodipine with besyl chloride in the presence of a base. The resulting product is purified through recrystallization. The characterization of amlodipine besylate is typically done using techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and infrared spectroscopy.
Analytical Methods:
Analytical methods used to determine the concentration of amlodipine besylate in pharmaceuticals typically include high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).
Biological Properties:
Amlodipine besylate has been shown to lower blood pressure and reduce the incidence of cardiovascular events in clinical trials. It is believed to work by relaxing the muscles in the blood vessels, which reduces the amount of work the heart has to do to pump blood. It is also believed to have protective effects on the heart by reducing the workload on the heart and improving blood flow to the heart.
Toxicity and Safety in Scientific Experiments:
The toxicity of amlodipine besylate has been extensively studied in animal models. It has been shown to have acute toxicity in mice and rats at high doses but is generally well-tolerated at therapeutic doses. Amlodipine besylate is considered safe in humans, but like all drugs, it can have side effects.
Applications in Scientific Experiments:
Amlodipine besylate is commonly used as a standard in HPLC and GC experiments to determine the concentration of other drugs. It has also been used in studies on the effects of calcium channel blockers on cardiovascular disease and hypertension.
Current State of Research:
Research on amlodipine besylate is ongoing, with a focus on improving treatment outcomes for patients with hypertension and cardiovascular disease. There is also interest in using amlodipine besylate for the treatment of other conditions, such as stroke.
Potential Implications in Various Fields of Research and Industry:
The potential implications of amlodipine besylate in research and industry include the development of new drugs that work by targeting calcium channels, the improvement of drug delivery systems, and the development of new treatments for cardiovascular disease.
Limitations:
The limitations of amlodipine besylate include its potential for drug interactions and the possibility of side effects in certain patient populations.
Future Directions:
The future directions for research on amlodipine besylate include the development of new drug formulations, the exploration of its potential in treating other conditions, such as stroke, and the identification of new drug targets for calcium channel blockers. Other future directions include the study of the long-term effects of amlodipine besylate use and the exploration of its potential in precision medicine.
Purity | > 95% |
Quantity | Milligrams-Grams |
Molecular Weight | 567.1 g/mol |
Appearance | Solid powder |
GHS Hazard Statements |
Aggregated GHS information provided by 170 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H302 (97.06%): Harmful if swallowed [Warning Acute toxicity, oral]; H315 (71.76%): Causes skin irritation [Warning Skin corrosion/irritation]; H318 (23.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation]; H319 (75.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H332 (30.59%): Harmful if inhaled [Warning Acute toxicity, inhalation]; H335 (71.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; H400 (19.41%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; H410 (19.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. |
Drug Indication |
Treatment of essential hypertension.Amlodipine/Valsartan Mylan is indicated in adults whose blood pressure is not adequately controlled on amlodipine or valsartan monotherapy. Treatment of essential hypertension as substitution therapy in adult patients whose blood pressure is adequately controlled on the combination of amlodipine, valsartan and hydrochlorothiazide (HCT), taken either as three single-component formulations or as a dual-component and a single-component formulation. Treatment of systemic arterial hypertension in cats. Prevention of cardiovascular events, Treatment of dyslipidaemia, Treatment of hypertension, Treatment of ischemic coronary artery disorders Treatment of hypertension Treatment of essential hypertension Treatment of elevated cholesterol, Treatment of hypertension, Treatment of ischemic coronary artery disorders Prevention of cardiovascular events in hypertensive patients and diabetes mellitus type II patients with multiple risk factors for cardiovascular disease, Treatment of concomitant angina and dyslipidaemia, Treatment of concomitant hypertension and dyslipidaemia Prevention of cardiovascular events in hypertensive patients and diabetes mellitus type II patients with multiple risk factors for cardiovascular disease, Treatment of concomitant angina and dyslipidaemia Prevention of cardiovascular events in hypertensive patients and diabetes mellitus type II patients with multiple risk factors for cardiovascular disease, Treatment of concomitant angina and dyslipidemia, Treatment of concomitant hypertension and dyslipidemia Prevention of heart failure, Prevention of stroke, Treatment of acute myocardial infarction, Treatment of atherosclerotic heart disease, Treatment of heart failure, Treatment of Prinzmetal's angina Treatment of arterial hypertension Hypertension with dyslipidemia Chronic stable angina pectoris, Treatment of hypertension Essential hypertension |
Pharmacology | Amlodipine Besylate is the besylate salt of amlodipine, a synthetic dihydropyridine with antihypertensive and antianginal effects. Amlodipine inhibits the influx of extracellular calcium ions into myocardial and peripheral vascular smooth muscle cells, thereby preventing vascular and myocardial contraction. This results in a dilatation of the main coronary and systemic arteries, decreased myocardial contractility, increased blood flow and oxygen delivery to the myocardial tissue, and decreased total peripheral resistance. This agent may also modulate multi-drug resistance (MDR) activity through inhibition of the p-glycoprotein efflux pump. |
MeSH Pharmacological Classification | Antihypertensive Agents |
ATC Code |
C09DB01 C09DX01 QC08CA01 |
KEGG Target based Classification of Drugs |
Ion channels Voltage-gated ion channels Calcium channels CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857] |
Pictograms |
Corrosive;Irritant;Environmental Hazard |
Other CAS | 111470-99-6 |
Wikipedia | Amlodipine besylate |
Use Classification |
Human drugs -> Amlodipine / Valsartan Mylan -> EMA Drug Category Agents acting on the renin-angiotensin system -> Human pharmacotherapeutic group Human drugs -> Dafiro HCT -> EMA Drug Category Human drugs -> Exforge HCT -> EMA Drug Category Veterinary drugs -> Lodipressin -> EMA Drug Category Calcium channel blockers -> Veterinary pharmacotherapeutic group Human Drugs -> EU pediatric investigation plans Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients |
Dates | Modify: 2023-05-26 |
* For orders by credit card, we will send you a digital invoice so you can place an order online.